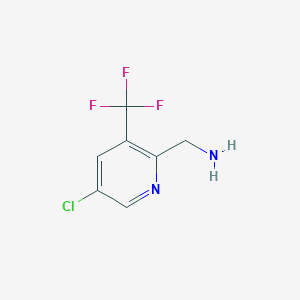
2-Chloro-4-ethynyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It is a derivative of biphenyl, where a chlorine atom is substituted at the 2-position and an ethynyl group at the 4-position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-1,1’-biphenyl can be achieved through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-ethynyl-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or osmium tetroxide can be used for oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reducing the ethynyl group.
Major Products
Substitution Reactions: Products include substituted biphenyl derivatives.
Oxidation Reactions: Products include carbonyl-containing biphenyl derivatives.
Reduction Reactions: Products include alkene or alkane derivatives of biphenyl.
Scientific Research Applications
2-Chloro-4-ethynyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.
Industry: Used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Ethynyl-1,1’-biphenyl:
2-Bromo-4-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
Uniqueness
2-Chloro-4-ethynyl-1,1’-biphenyl is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H9Cl |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-1-phenylbenzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-8-9-13(14(15)10-11)12-6-4-3-5-7-12/h1,3-10H |
InChI Key |
KZWPOBXMZZFDFU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


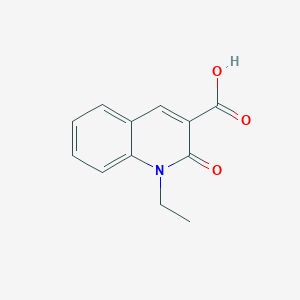
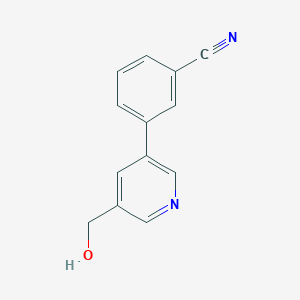


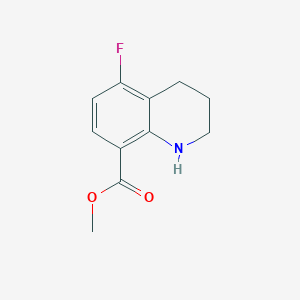
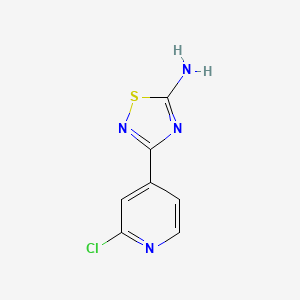


![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)


